(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid
Description
(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic acid is a thiazole-derived compound characterized by two trityl (triphenylmethyl) groups: one attached to the oxyimino moiety and another to the amino group of the thiazole ring. Its molecular formula is C₄₃H₃₃N₃O₃S, with a molecular weight of 671.81 g/mol . The compound is structurally significant due to its role as an intermediate in synthesizing cephalosporin antibiotics, where the trityl groups act as protective moieties for reactive functional groups during synthesis. Its stereochemistry (E-configuration) is critical for biological activity, as geometric isomers often exhibit distinct pharmacological properties .
Properties
IUPAC Name |
(2E)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHTWVHOBWFDQ-MRRCHDRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N\OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H33N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on thiazole core, imino/oxime functionalities, and protective groups (e.g., trityl, tert-butoxycarbonyl). Below is a detailed analysis:
Structural Analogues with Trityl Groups
Analogues with Alternative Protective Groups
Bioactive Thiazole Derivatives
Key Comparative Findings
Steric Effects: The trityl groups in (E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic acid confer steric protection, enhancing stability during synthetic reactions compared to smaller analogs like (Z)-2-(methoxyimino) derivatives .
Solubility : Compounds with esterified carboxylic acids (e.g., ethyl esters) exhibit improved lipid solubility, facilitating cellular uptake, whereas free acids (e.g., 2-oxo analog) require polar solvents like DMSO .
Biological Activity : Thiazole-acetic acid derivatives without trityl groups (e.g., Activator-3) show direct pharmacological activity (AMPK activation), whereas trityl-containing analogs primarily serve as synthetic intermediates .
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized via cyclocondensation of thiourea with α-haloacetoacetyl derivatives. As demonstrated in US Patent 4,391,979, 4-chloroacetoacetyl chloride reacts with thiourea in methylene chloride at 5–10°C to yield (2-aminothiazol-4-yl)-acetic acid hydrochloride. This intermediate is critical for subsequent functionalization. The reaction mechanism proceeds through nucleophilic attack of thiourea’s sulfur atom on the α-carbon of 4-chloroacetoacetyl chloride, followed by cyclization and HCl elimination (Fig. 1).
Table 1: Reaction Conditions for Thiazole Formation
Trityl Group Protection
Stereoselective Imino-Acetic Acid Coupling
Oxime Formation
The (E)-configuration of the oxyimino group is established via condensation of the thiazole intermediate with hydroxylamine derivatives. J-stage research illustrates the use of (Z)-2-(methoxyimino)-2-(2-tritylaminothiazol-4-yl)acetic acid as a precursor, which undergoes base-catalyzed isomerization to the (E)-form in chloroform. Triethylamine is employed to maintain a pH of 8–9, favoring the thermodynamically stable (E)-isomer.
Table 2: Isomerization Conditions
Carbodiimide-Mediated Coupling
The final coupling of the trityl-protected thiazole and imino-acetic acid segments employs dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). As detailed in J-stage’s protocol, a solution of (2-tritylaminothiazol-4-yl)-acetic acid and DCC/HOBt in DMF facilitates amide bond formation at room temperature, yielding the target compound in 66% isolated yield.
Process Optimization and Challenges
Solvent Selection
Methylene chloride is preferred for thiazole cyclization due to its low polarity, which minimizes hydrolysis of 4-chloroacetoacetyl chloride. In contrast, DMF enhances trityl group solubility during protection steps.
Temperature Control
Exothermic reactions during tritylation necessitate strict temperature control. VulcanChem’s method specifies cooling to 0–5°C during trityl chloride addition to prevent triphenylmethyl carbocation formation, which could lead to byproducts.
Purification Strategies
Silica gel chromatography is avoided post-coupling due to the compound’s sensitivity to acidic surfaces, which induce Δ²-cephem isomerization. Instead, crystallization from methanol/chloroform mixtures achieves >95% purity.
Structural Characterization
Spectroscopic Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
